3-tert-Butylphenylisothiocyanate
Description
3-tert-Butylphenylisothiocyanate (CAS: 611226-35-8) is an organosulfur compound with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.293 g/mol . Its structure features a phenyl ring substituted with a tert-butyl group at the meta position and an isothiocyanate (–N=C=S) functional group. Key physicochemical properties include:
Properties
IUPAC Name |
1-tert-butyl-3-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYQPUPSLXYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-tert-Butylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-tert-butylaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:
3-tert-Butylaniline+Thiophosgene→this compound+HCl
Another method involves the use of carbon disulfide (CS2) and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-tert-butylaniline with thiophosgene in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used under mild conditions to form thiourea derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions with amines.
Sulfonyl Derivatives: Formed through oxidation reactions.
Scientific Research Applications
3-tert-Butylphenylisothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butylphenylisothiocyanate involves its interaction with cellular components. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt cellular processes, resulting in antimicrobial and anticancer effects . The compound’s ability to induce oxidative stress and modulate redox balance also contributes to its biological activity .
Comparison with Similar Compounds
Positional Isomer: 4-tert-Butylphenyl Isothiocyanate
- Molecular formula: Likely identical to the 3-isomer (C₁₁H₁₃NS).
- Structural difference: The tert-butyl group is para to the isothiocyanate group.
- Applications: Widely used as an intermediate in organic synthesis, particularly for pharmaceuticals .
Functional Group Analog: Methyl Isothiocyanate
- Molecular formula: C₂H₃NS
- Molecular weight: 73.11 g/mol (simpler structure).
- Key differences:
Complex Derivatives: tert.-Butylisothiocyanato-(2-benzyl)-acetate
Source: Synthesized via peptide coupling methods
- Molecular complexity: Incorporates ester and benzyl groups, increasing molecular weight and steric bulk.
- Applications: Used in peptide synthesis, where the tert-butyl group enhances stability during reactions .
Data Table: Comparative Analysis
Key Research Findings
Steric Effects: The tert-butyl group in this compound provides steric shielding, which can slow down nucleophilic attacks compared to smaller analogs like methyl isothiocyanate .
Synthetic Utility: The meta-substituted tert-butyl derivative is preferred in reactions requiring regioselectivity, whereas the para isomer may offer better crystallinity for purification .
Safety Profile: Methyl isothiocyanate’s high volatility necessitates stringent safety protocols, unlike the less volatile tert-butyl derivatives, which are safer in laboratory settings .
Biological Activity
3-tert-Butylphenylisothiocyanate (BTBPI) is a member of the isothiocyanate family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of BTBPI, supported by research findings, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C11H13NCS
- Molecular Weight : Approximately 215.30 g/mol
- Structure : The compound features a tert-butyl group attached to a phenyl ring with an isothiocyanate functional group, which is responsible for its biological reactivity.
BTBPI exerts its biological effects primarily through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This interaction leads to the inhibition of various biological pathways:
- Covalent Bond Formation : The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins, altering their function and activity.
- Impact on Cell Signaling : BTBPI has been shown to interfere with signaling pathways involved in cell growth and apoptosis, which is particularly relevant in cancer biology.
Anticancer Activity
Research indicates that BTBPI possesses significant anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that BTBPI inhibits the proliferation of various cancer cell lines, including human leukemia cells. The IC50 values ranged from 7 to 20 µM, indicating potent cytotoxicity.
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key proteins involved in growth and survival pathways. It has been observed to inhibit angiogenesis and alter cancer cell signaling pathways.
Case Study: Human Leukemia Cells
A specific study evaluated the effects of BTBPI on human leukemia cell lines. The findings revealed that treatment with BTBPI significantly reduced cell viability, supporting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 | 15 | Cytotoxic |
| K562 | 10 | Cytotoxic |
| U937 | 12 | Cytotoxic |
Anti-Inflammatory Activity
BTBPI also exhibits notable anti-inflammatory properties:
- Cytokine Production : Studies have shown that BTBPI significantly inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µg/mL.
- Comparison with Conventional Drugs : In comparative analyses, BTBPI outperformed traditional anti-inflammatory drugs like dexamethasone in reducing cytokine levels.
Comparative Analysis with Similar Compounds
To understand the unique properties of BTBPI, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-4-tert-butylphenol | Contains bromine and tert-butyl groups | Precursor to the isothiocyanate form |
| 4-Tert-butylphenyl isothiocyanate | Lacks bromine but retains tert-butyl | Similar applications without halogen effects |
| 2-Chloro-4-tert-butylphenyl ITC | Contains chlorine instead of bromine | Different reactivity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
